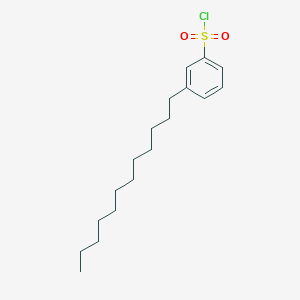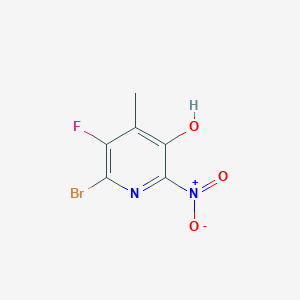
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C₉H₁₁NO₃ It is a derivative of pyridine and is characterized by the presence of an ethyl ester group, a methyl group, and a keto group on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine and formaldehyde in the presence of a catalyst. The reaction proceeds through a multi-step process, including condensation, cyclization, and esterification, to yield the desired product.
Condensation: Ethyl acetoacetate reacts with methylamine to form an intermediate imine.
Cyclization: The imine undergoes cyclization to form a dihydropyridine intermediate.
Esterification: The dihydropyridine intermediate is esterified with ethanol to produce this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Dihydropyridine alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in signaling pathways, leading to therapeutic effects.
相似化合物的比较
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a hydroxyl group at the 4-position, which may confer different chemical and biological properties.
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: The position of the carboxylate group is different, which can affect the compound’s reactivity and interactions.
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate: Similar to the previous compound, the position of the carboxylate group influences its properties.
属性
CAS 编号 |
15506-19-1 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
ethyl 1-methyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h4-6H,3H2,1-2H3 |
InChI 键 |
OQQYKHZSEDGNLS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CN(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)








